molecular formula C12H23NO2 B2695426 tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate CAS No. 2248274-56-6

tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate

Cat. No. B2695426
CAS RN: 2248274-56-6
M. Wt: 213.321
InChI Key: UWHROVQEXPHTBM-UHFFFAOYSA-N
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Description

The compound tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is similar to the one you’re asking about. It has a molecular weight of 223.74 and is a solid at room temperature . Another related compound is tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate .


Synthesis Analysis

In the synthesis of Darunavir, a drug used for the treatment of motion sickness and vomiting in dogs, tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate (IMP-1), (2S,3S)-1,2-Epoxy-3- (Boc-amino)-4-phenylbutane (IMP-2) and (S)-tert-Butyl 4-chloro-3-oxo-1-phenylbutan-2-ylcarbamate (IMP-3) are generated as intermediates .


Molecular Structure Analysis

The InChI code for tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is 1S/C10H21NO2.ClH/c1-6-7 (2)8 (11)9 (12)13-10 (3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 . For tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, the InChI code is 1S/C10H19NO3/c1-7-8 (12)5-6-11 (7)9 (13)14-10 (2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 .

Safety and Hazards

For tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride, the safety information includes the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The same hazard statements apply to tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate .

properties

IUPAC Name

tert-butyl 2-propan-2-ylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-8(2)10-9(6-7-13-10)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHROVQEXPHTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate

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